Cas no 816-40-0 (1-bromo-2-butanone)

1-bromo-2-butanone structure
1-bromo-2-butanone structure
Productnaam:1-bromo-2-butanone
CAS-nummer:816-40-0
MF:C4H7BrO
MW:151.001780748367
MDL:MFCD00000207
CID:83102
PubChem ID:24854607

1-bromo-2-butanone Chemische en fysische eigenschappen

Naam en identificatie

    • 1-bromo-2-butanone
    • Bromomethyl ethyl ketone
    • (BROMOMETHYL)ETHYL KETONE
    • 1-bromobutan-2-one
    • 2-Oxobutyl bromide
    • 2-Butanone, 1-bromo-
    • 1-bromo-butan-2-one
    • 1-Bromo-2-butanone, 95%
    • SCHEMBL113452
    • AKOS005207050
    • MFCD00000207
    • LS-12988
    • bromobutan-2-one
    • 1-bromo-2-oxo-butane
    • EINECS 212-431-3
    • 4UPM4J7CVA
    • 4-01-00-03258 (Beilstein Handbook Reference)
    • CS-0131119
    • NS00038145
    • bromobutanone
    • UNII-4UPM4J7CVA
    • FT-0607448
    • 1-Bromo-2-butanone,with calcium carbonate stabilizer
    • 1-Bromobutanone
    • BCP08723
    • Q9127828
    • l-bromo-2-butanone
    • BRN 0741894
    • TL 819
    • DTXSID00231216
    • F10475
    • 1-Bromo-2-butanone (stabilized with calcium carbonate)
    • 816-40-0
    • J-504459
    • 1-Bromo-2-butanone (ACI)
    • DTXCID00153707
    • DB-013565
    • MDL: MFCD00000207
    • Inchi: 1S/C4H7BrO/c1-2-4(6)3-5/h2-3H2,1H3
    • InChI-sleutel: CCXQVBSQUQCEEO-UHFFFAOYSA-N
    • LACHT: O=C(CC)CBr
    • BRN: 741894

Berekende eigenschappen

  • Exacte massa: 149.96800
  • Monoisotopische massa: 149.968
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 6
  • Aantal draaibare bindingen: 2
  • Complexiteit: 51.5
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 3
  • XLogP3: 1.2
  • Topologisch pooloppervlak: 17.1A^2

Experimentele eigenschappen

  • Kleur/vorm: Not determined
  • Dichtheid: 1.439
  • Kookpunt: 156 ºC
  • Vlampunt: 68 ºC
  • Brekindex: 1.4670
  • PSA: 17.07000
  • LogboekP: 1.36040
  • Oplosbaarheid: Not determined
  • Gevoeligheid: Lachrymatory

1-bromo-2-butanone Beveiligingsinformatie

1-bromo-2-butanone Douanegegevens

  • HS-CODE:2914700090
  • Douanegegevens:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

1-bromo-2-butanone Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1201759-1g
1-Bromobutan-2-one
816-40-0 80%,stab.withcalciumcarbonate
1g
¥132.00 2024-07-28
TRC
B679158-100mg
1-Bromo-2-butanone
816-40-0
100mg
$ 65.00 2022-04-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
II995-25g
1-bromo-2-butanone
816-40-0 tech.80%,stab.withcalciumcarbonate
25g
¥2717.0 2022-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
II995-5g
1-bromo-2-butanone
816-40-0 tech.80%,stab.withcalciumcarbonate
5g
¥677.0 2022-07-28
Fluorochem
002514-5g
1-Bromo-2-butanone (stabilised with calcium carbonate)
816-40-0 80%
5g
£88.00 2022-02-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027685-1g
1-bromo-2-butanone
816-40-0 95%
1g
¥509 2024-05-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1201759-5g
1-Bromobutan-2-one
816-40-0 80%,stab.withcalciumcarbonate
5g
¥500.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1201759-250mg
1-Bromobutan-2-one
816-40-0 80%,stab.withcalciumcarbonate
250mg
¥88.00 2024-07-28
Cooke Chemical
A8342232-25G
1-Bromo-2-butanone,with calcium carbonate stabilizer
816-40-0 90%
25g
RMB 2879.20 2025-02-20
Cooke Chemical
A8342232-5G
1-Bromo-2-butanone,with calcium carbonate stabilizer
816-40-0 90%
5g
RMB 639.20 2025-02-20

1-bromo-2-butanone Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Bromine
Referentie
Synthesis of asperenone [all-trans(E)-8-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one], a pigment of Aspergillus species of fungi
Pattenden, Gerald, Journal of the Chemical Society [Section] C: Organic, 1970, (10), 1404-9

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -10 °C; -10 °C → 0 °C
1.2 Solvents: Dichloromethane ;  4 - 12 h, 65 °C; 65 °C → rt
1.3 Reagents: Bromine ;  -78 °C; 2 min, -78 °C
1.4 Reagents: Water ;  1 h, rt
Referentie
Bromination of enamines from tertiary amides using the Petasis reagent. A convenient one-pot regioselective route to bromomethyl ketones
Kobeissi, Marwan; et al, Synthetic Communications, 2013, 43(21), 2955-2965

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -10 °C; -10 °C → 0 °C
1.2 Solvents: Dichloromethane ;  4 - 12 h, 65 °C; 65 °C → rt
1.3 Reagents: Bromine ;  -78 °C; 2 min, -78 °C
1.4 Reagents: Water ;  1 h, rt
Referentie
Bromination of enamines from tertiary amides using the Petasis reagent. A convenient one-pot regioselective route to bromomethyl ketones
Kobeissi, Marwan; et al, Synthetic Communications, 2013, 43(21), 2955-2965

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: 2-Butene-1,4-diaminium, N,N,N,N′,N′,N′-hexamethyl-, bromide (tribromide) Solvents: Chloroform
Referentie
Studies of amines and ammonium compounds. CXCII. Complexes of 1,4-bis(trimethylammonium)-2-butene dihalides with bromine as bromination agents for substitution reactions
Khachatryan, N. G.; et al, Armyanskii Khimicheskii Zhurnal, 1986, 39(5), 290-4

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -10 °C; -10 °C → 0 °C
1.2 Solvents: Dichloromethane ;  4 - 12 h, 65 °C; 65 °C → rt
1.3 Reagents: Bromine ;  -78 °C; 2 min, -78 °C
1.4 Reagents: Water ;  1 h, rt
Referentie
Bromination of enamines from tertiary amides using the Petasis reagent. A convenient one-pot regioselective route to bromomethyl ketones
Kobeissi, Marwan; et al, Synthetic Communications, 2013, 43(21), 2955-2965

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Hydrogen tribromide, compd. with N,N-dimethylacetamide (1:2) Solvents: Methanol
Referentie
Selective monobromination of ketones by bis(dimethylacetamide)hydrogen tribromide
Rodygin, M. Yu.; et al, Zhurnal Organicheskoi Khimii, 1994, 30(6), 827-32

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Copper bromide (CuBr2) Solvents: Chloroform ,  Ethyl acetate ;  reflux
Referentie
Development of triazolothiadiazine derivatives as highly potent tubulin polymerization inhibitors: Structure-activity relationship, in vitro and in vivo study
Ma, Weifeng; et al, European Journal of Medicinal Chemistry, 2020, 208,

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Ammonium bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ;  8 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referentie
Oxidative bromination of ketones using ammonium bromide and oxone
Macharla, Arun Kumar; et al, Tetrahedron Letters, 2012, 53(2), 191-195

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  5 min, 0 °C; 15 min, 0 °C; 2 h, rt
1.2 Solvents: Dichloromethane ;  2 h, 0 °C; overnight, rt
2.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -10 °C; -10 °C → 0 °C
2.2 Solvents: Dichloromethane ;  4 - 12 h, 65 °C; 65 °C → rt
2.3 Reagents: Bromine ;  -78 °C; 2 min, -78 °C
2.4 Reagents: Water ;  1 h, rt
Referentie
Bromination of enamines from tertiary amides using the Petasis reagent. A convenient one-pot regioselective route to bromomethyl ketones
Kobeissi, Marwan; et al, Synthetic Communications, 2013, 43(21), 2955-2965

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Neodymium sesquioxide
Referentie
Phase equilibria in the system neodymium sesquioxide-phosphorus pentoxide
Wong, Ming Shih; et al, Journal of the American Ceramic Society, 1987, 70(6), 396-9

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -10 °C; -10 °C → 0 °C
1.2 Solvents: Dichloromethane ;  4 - 12 h, 65 °C; 65 °C → rt
1.3 Reagents: Bromine ;  -78 °C; 2 min, -78 °C
1.4 Reagents: Water ;  1 h, rt
Referentie
Bromination of enamines from tertiary amides using the Petasis reagent. A convenient one-pot regioselective route to bromomethyl ketones
Kobeissi, Marwan; et al, Synthetic Communications, 2013, 43(21), 2955-2965

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -10 °C; -10 °C → 0 °C
1.2 Solvents: Dichloromethane ;  4 - 12 h, 65 °C; 65 °C → rt
1.3 Reagents: Bromine ;  -78 °C; 2 min, -78 °C
1.4 Reagents: Water ;  1 h, rt
Referentie
Bromination of enamines from tertiary amides using the Petasis reagent. A convenient one-pot regioselective route to bromomethyl ketones
Kobeissi, Marwan; et al, Synthetic Communications, 2013, 43(21), 2955-2965

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Bromine Solvents: Dichloromethane
Referentie
Regiodefined synthesis of α-bromo, α-phenylthio, and α-phenyseleno ketones by specific substitution of the trimethylsilyl group in α-trimethylsilyl ketones
Matsuda, Isamu; et al, Journal of Organometallic Chemistry, 1986, 314(1-2), 47-52

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium bromide ,  Bromine Solvents: Chloroform ;  rt; 2 h, rt
Referentie
Structure-activity relationships (SARs) of α-ketothioamides as inhibitors of phosphoglycerate dehydrogenase (PHGDH)
Spillier, Quentin; et al, Pharmaceuticals, 2020, 13(2),

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Silica Solvents: Methanol ;  10 min, reflux
Referentie
Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide: An easy and rapid method
Reddy, Bodireddy Mohan; et al, Chinese Chemical Letters, 2014, 25(1), 179-182

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -10 °C; -10 °C → 0 °C
1.2 Solvents: Dichloromethane ;  4 - 12 h, 65 °C; 65 °C → rt
1.3 Reagents: Bromine ;  -78 °C; 2 min, -78 °C
1.4 Reagents: Water ;  1 h, rt
Referentie
Bromination of enamines from tertiary amides using the Petasis reagent. A convenient one-pot regioselective route to bromomethyl ketones
Kobeissi, Marwan; et al, Synthetic Communications, 2013, 43(21), 2955-2965

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Hydrogen peroxide ,  Potassium bromide Catalysts: Chloroperoxidase Solvents: Water ;  30 min, pH 3, rt
Referentie
Halogenated ketones and aldehydes and their use as reactants for other products
, European Patent Organization, , ,

1-bromo-2-butanone Raw materials

1-bromo-2-butanone Preparation Products

1-bromo-2-butanone Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:816-40-0)禁售1-Bromo-2-butanone
A10002
Zuiverheid:99%/99%
Hoeveelheid:5g/25g
Prijs ($):243.0/896.0